molecular formula C26H30IN3 B13832092 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide

1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide

Cat. No.: B13832092
M. Wt: 511.4 g/mol
InChI Key: AUUKXSZZJKJAGF-UHFFFAOYSA-M
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Description

1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium core substituted with two styryl groups, each containing dimethylamino functionalities. The iodide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide typically involves a multi-step process:

    Formation of the Pyridinium Core: The starting material, 2,6-dimethylpyridine, undergoes methylation to form 1-methyl-2,6-dimethylpyridinium iodide.

    Styryl Group Introduction:

    Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydropyridinium derivatives.

    Substitution: The styryl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while reduction could produce dihydropyridinium compounds.

Scientific Research Applications

1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide has several scientific research applications:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in the study of cellular processes due to its fluorescent properties.

    Medicine: Investigated for potential use in diagnostic imaging.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent fluorescence. This property is exploited in various applications, such as imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(p-dimethylamino-styryl)pyridinium iodide: Similar structure but with only one styryl group.

    2,6-Bis(p-dimethylamino-styryl)pyridine: Lacks the methyl group on the pyridinium nitrogen.

Uniqueness

1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is unique due to its dual styryl substitution, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity.

Properties

Molecular Formula

C26H30IN3

Molecular Weight

511.4 g/mol

IUPAC Name

4-[(Z)-2-[6-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium-2-yl]ethenyl]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C26H30N3.HI/c1-27(2)23-15-9-21(10-16-23)13-19-25-7-6-8-26(29(25)5)20-14-22-11-17-24(18-12-22)28(3)4;/h6-20H,1-5H3;1H/q+1;/p-1

InChI Key

AUUKXSZZJKJAGF-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=C(C=CC=C1/C=C\C2=CC=C(C=C2)N(C)C)/C=C\C3=CC=C(C=C3)N(C)C.[I-]

Canonical SMILES

C[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

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